2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE
Overview
Description
2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group, an acetamide linkage, and a pyrazole ring. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and pyrazole intermediates. The phenoxy intermediate can be synthesized through the bromination and chlorination of phenol, followed by etherification with an appropriate alkyl halide. The pyrazole intermediate is usually prepared through the condensation of hydrazine with a 1,3-diketone, followed by alkylation.
The final step involves the coupling of the phenoxy and pyrazole intermediates through an acetamide linkage. This is typically achieved by reacting the phenoxy intermediate with an acyl chloride or anhydride in the presence of a base, followed by the addition of the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)-N-[1-(1H-pyrazol-4-yl)ethyl]acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-[1-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-[1-(1,5-dimethyl-1H-pyrazol-5-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(4-BROMO-2-CHLOROPHENOXY)-N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE lies in its specific substitution pattern and the presence of both bromine and chlorine atoms in the phenoxy group. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClN3O2/c1-9(12-7-18-20(3)10(12)2)19-15(21)8-22-14-5-4-11(16)6-13(14)17/h4-7,9H,8H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDXFDXBOZAOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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